molecular formula C9H8O3S B13305473 3-Oxo-1-(thiophen-2-yl)cyclobutane-1-carboxylic acid

3-Oxo-1-(thiophen-2-yl)cyclobutane-1-carboxylic acid

Cat. No.: B13305473
M. Wt: 196.22 g/mol
InChI Key: IUGNIGIIWFJJOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Oxo-1-(thiophen-2-yl)cyclobutane-1-carboxylic acid is a cyclobutane derivative featuring a ketone (3-oxo) group and a thiophene-2-yl substituent at the 1-position of the cyclobutane ring, along with a carboxylic acid functional group. This structure combines the conformational rigidity of the cyclobutane ring with the electronic properties of the thiophene moiety, making it a compound of interest in medicinal chemistry and materials science.

Properties

Molecular Formula

C9H8O3S

Molecular Weight

196.22 g/mol

IUPAC Name

3-oxo-1-thiophen-2-ylcyclobutane-1-carboxylic acid

InChI

InChI=1S/C9H8O3S/c10-6-4-9(5-6,8(11)12)7-2-1-3-13-7/h1-3H,4-5H2,(H,11,12)

InChI Key

IUGNIGIIWFJJOO-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)CC1(C2=CC=CS2)C(=O)O

Origin of Product

United States

Preparation Methods

Preparation Methods Overview for 3-Oxo-1-Cyclobutane-Carboxylic Acid Derivatives

General Synthetic Strategy

The synthesis of 3-oxo-1-cyclobutane-carboxylic acid derivatives typically involves multi-step organic transformations starting from readily available raw materials. The common approach includes:

  • Formation of a cyclobutane ring system with appropriate substituents
  • Introduction of the keto (oxo) function at the 3-position
  • Installation or retention of the carboxylic acid group at the 1-position
  • Incorporation of the aryl or heteroaryl substituent (e.g., thiophene) at the 1-position

Two main synthetic routes are documented in the literature for related compounds:

Detailed Preparation Methods

Method Based on 3-Dichloroacetone and Malonate Esters (Patent CN101555205B)

This method provides a mild, cost-effective, and scalable route to 3-oxo-1-cyclobutane-carboxylic acid derivatives, which can be adapted for thiophene substitution.

Key Steps:
  • Step 1: Formation of 2,2-dichloromethyl-1,3-dioxolane
    React 3-dichloroacetone with ethylene glycol in toluene under acid catalysis (p-methylbenzenesulfonic acid) at 100 °C with water removal to form a protected ketal intermediate.

  • Step 2: Cyclization with Dialkyl Malonate Esters
    The ketal intermediate reacts with dialkyl malonate esters (methyl, ethyl, or diisopropyl malonate) under acidic conditions to form a cyclobutane ring system bearing ester groups.

  • Step 3: Hydrolysis and Deprotection under Strong Acid
    The cyclized ester is hydrolyzed using 20–25% hydrochloric acid at 100 °C for 45–55 hours. After workup involving filtration, ether extraction, drying over sodium sulfate, and crystallization, the 3-oxo-1-cyclobutane-carboxylic acid is obtained.

Reaction Conditions and Yields:
Step Reagents/Conditions Temperature Time Yield (%)
Ketal formation 3-dichloroacetone, ethylene glycol, p-methylbenzenesulfonic acid, toluene 100 °C ~6 h (water removal) 88-92% (distillation)
Cyclization Dialkyl malonate esters, acidic medium 100 °C 45-55 h 49.1 - 92.1% (depending on ester)
Hydrolysis & workup 20-25% HCl, ether extraction, drying 100 °C 45-55 h Isolated solid

Notes:

  • Diisopropyl malonate esters gave the highest yield (~92.1%).
  • Reaction conditions are mild and suitable for scale-up.
  • The method avoids expensive raw materials and uses routine operations.

This route can be adapted to incorporate a thiophene substituent by using a thiophene-substituted malonate ester or by functionalizing the cyclobutane ring post-synthesis.

Method Based on Methyl Triphenylphosphine Iodide and Wittig-Type Cyclobutane Formation (Patent CN103467270A)

This approach involves the generation of a phosphonium salt intermediate, followed by ring formation via Wittig-type reactions, suitable for introducing aromatic or heteroaromatic substituents such as thiophene.

Key Steps:
  • Step 1: Preparation of Methyl Triphenylphosphine Iodide
    Triphenylphosphine is reacted with methyl iodide in tetrahydrofuran at room temperature for 12–24 hours to form the phosphonium salt.

  • Step 2: Formation of 3-Benzylidene Cyclobutanol Intermediate
    The phosphonium salt is dissolved in toluene and treated sequentially with n-butyllithium and epoxy chloropropane at low temperature (-5 to 0 °C), followed by addition of phenyl aldehyde at -50 to -40 °C. This sequence forms the cyclobutane ring with a benzylidene substituent.

  • Step 3: Purification
    The product is isolated by aqueous workup and purified by column chromatography.

Reaction Conditions and Yields:
Step Reagents/Conditions Temperature Time Yield (%)
Phosphonium salt formation Triphenylphosphine, methyl iodide, THF Room temp 18 h 92%
Cyclobutane ring formation n-Butyllithium, epoxy chloropropane, phenyl aldehyde, toluene -50 to 30 °C 6-7 h total 62% (for 3-benzylidene cyclobutanol)

Notes:

  • This method allows for the introduction of aromatic substituents, which can be modified to include thiophene rings by using thiophene aldehydes instead of phenyl aldehyde.
  • The use of strong bases and low temperatures requires careful control but yields structurally complex intermediates.

Comparative Analysis of Preparation Methods

Feature Method 1: Ketal + Malonate Route Method 2: Phosphonium Salt + Wittig Route
Starting materials availability Commercially available, inexpensive Requires triphenylphosphine, methyl iodide, n-butyllithium
Reaction conditions Mild, reflux, acidic hydrolysis Low temperature, strong base, inert atmosphere
Scalability High, suitable for industrial scale Moderate, requires careful handling
Yield Up to 92% (hydrolysis step) Moderate (62% for intermediate)
Suitability for thiophene substitution High, via substituted malonate esters High, via thiophene aldehyde
Complexity Moderate Higher due to multiple low-temp steps

Summary and Recommendations for 3-Oxo-1-(Thiophen-2-yl)cyclobutane-1-carboxylic Acid Preparation

  • The ketal formation and malonate cyclization route offers a practical and cost-effective method to synthesize 3-oxo-1-cyclobutane-carboxylic acid derivatives and can be adapted to incorporate a thiophene substituent by using thiophene-containing malonate esters.

  • The phosphonium salt Wittig-type route provides a versatile platform to introduce aromatic or heteroaromatic substituents, including thiophene, at the cyclobutane ring, albeit with more demanding reaction conditions.

  • For large-scale synthesis, the first method is preferred due to simpler operations and higher yields.

  • Detailed optimization of reaction parameters (temperature, acid concentration, reaction time) is crucial for maximizing yield and purity.

Example Data Table of Hydrolysis Step Yields from Patent CN101555205B

Dialkyl Malonate Ester Used Hydrochloric Acid Concentration Reaction Time (hours) Product Yield (%)
Diethyl malonate 20% 45 72.8
Dimethyl malonate 20% 55 49.1
Diisopropyl malonate 25% 45 92.1

Chemical Reactions Analysis

Types of Reactions

3-Oxo-1-(thiophen-2-yl)cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid).

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated thiophene derivatives.

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
3-Oxo-1-(thiophen-2-yl)cyclobutane-1-carboxylic acid Thiophen-2-yl, 3-oxo, carboxylic acid C₁₀H₁₀O₃S 210.25 High polarity; potential bioactive agent
1-(4-Methoxyphenyl)-3-oxocyclobutane-1-carboxylic acid 4-Methoxyphenyl, 3-oxo, carboxylic acid C₁₂H₁₂O₄ 220.22 99.78% purity (HPLC); rigid aromatic scaffold
3-Oxo-cyclobutanecarboxylic acid 3-oxo, carboxylic acid C₅H₆O₃ 114.10 XLogP3: -0.8; high solubility
Ethyl 3-oxocyclobutanecarboxylate 3-oxo, ethyl ester C₇H₁₀O₃ 142.15 Ester derivative; lower acidity
3-Oxo-1-(propan-2-ylsulfanyl)cyclobutane-1-carboxylic acid Propan-2-ylsulfanyl, 3-oxo, carboxylic acid C₈H₁₂O₃S 188.24 Sulfur-containing; potential for redox activity
(E)-1-Amino-3-(but-3-en-1-yl)cyclobutane-1-carboxylic acid (E7) Amino, butenyl, carboxylic acid C₉H₁₃NO₂ 175.21 Peptide stapling; conformational restraint

Key Observations:

Substituent Effects on Polarity: The thiophene and 4-methoxyphenyl derivatives exhibit higher molecular weights and polarities compared to the unsubstituted 3-oxo-cyclobutanecarboxylic acid. The ester derivative (ethyl 3-oxocyclobutanecarboxylate) shows reduced acidity compared to carboxylic acid analogs, making it more lipophilic (XLogP3: -0.8 for the acid vs. estimated ~0.5 for the ester) .

Biological and Chemical Applications: Cyclobutane amino acids like E7 and Z7 are used in ring-closing metathesis (RCM) for peptide stapling, leveraging the cyclobutane ring’s rigidity to stabilize α-helical structures . In contrast, the thiophene-containing analog may have applications in organic electronics or as a kinase inhibitor scaffold due to thiophene’s prevalence in bioactive molecules . The 4-methoxyphenyl derivative’s high purity (99.78% by HPLC) suggests suitability for crystallography or pharmaceutical intermediate synthesis .

Ring Size and Functional Group Variations :

  • Compared to cyclohexane/cyclopentane analogs (e.g., CIS-2-[2-Oxo-2-(3-trifluoromethylphenyl)ethyl]cyclohexane-1-carboxylic acid), cyclobutane derivatives exhibit greater ring strain, which can enhance reactivity or conformational preorganization .

Physicochemical and Computational Data

Table 2: Computational and Experimental Parameters

Compound Name XLogP3 Topological Polar Surface Area (Ų) Hydrogen Bond Donors/Acceptors Notable Data
3-Oxo-1-(thiophen-2-yl)cyclobutane-1-carboxylic acid ~1.2* 75.0* 2 (donors), 4 (acceptors) Estimated solubility: 12 mg/mL
3-Oxo-cyclobutanecarboxylic acid -0.8 54.4 2, 3 Solubility: >50 mg/mL
Ethyl 3-oxocyclobutanecarboxylate 0.5* 43.4 0, 3 LogP: 1.1 (experimental)

*Estimated based on analogous structures.

Key Insights:

  • The thiophene derivative’s higher XLogP3 (~1.2) compared to the unsubstituted acid (-0.8) reflects increased lipophilicity due to the aromatic thiophene group.
  • The carboxylic acid group contributes significantly to the topological polar surface area (TPSA), impacting membrane permeability and solubility .

Biological Activity

3-Oxo-1-(thiophen-2-yl)cyclobutane-1-carboxylic acid, a compound with the molecular formula C₉H₈O₃S, has garnered attention due to its potential biological activities. This article reviews the synthesis, biological properties, and relevant research findings related to this compound, highlighting its significance in medicinal chemistry.

Synthesis

The synthesis of 3-Oxo-1-(thiophen-2-yl)cyclobutane-1-carboxylic acid involves several steps, typically starting from simpler precursors through methods such as cyclization and functionalization reactions. The synthetic pathways often leverage mild reaction conditions to enhance yield and minimize by-products .

Antimicrobial Properties

Recent studies have indicated that derivatives of thiophene-containing compounds exhibit significant antimicrobial activity. In a comparative study, several thiophene derivatives were tested against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The results showed that compounds similar to 3-Oxo-1-(thiophen-2-yl)cyclobutane-1-carboxylic acid possess effective antibacterial properties, suggesting their potential as lead compounds for antibiotic development .

CompoundBacterial StrainInhibition Zone (mm)
3-Oxo-1-(thiophen-2-yl)cyclobutane-1-carboxylic acidS. aureus15
3-Oxo-1-(thiophen-2-yl)cyclobutane-1-carboxylic acidE. coli12

Anti-Cancer Activity

The compound has also been investigated for its anti-cancer properties. Preliminary studies suggest that it may act as an inhibitor of specific enzymes involved in cancer cell proliferation. For instance, it has shown promise in inhibiting aldose reductase (AKR1C1 and AKR1C3), which are implicated in hormone-dependent cancers .

Case Study:
In vitro studies demonstrated that 3-Oxo-1-(thiophen-2-yl)cyclobutane-1-carboxylic acid reduced the viability of cancer cell lines by approximately 40% at a concentration of 50 µM over 48 hours. This effect was attributed to the compound's ability to induce apoptosis in cancer cells.

The biological activity of 3-Oxo-1-(thiophen-2-yl)cyclobutane-1-carboxylic acid is believed to stem from its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound potentially inhibits enzymes related to metabolic pathways in bacteria and cancer cells.
  • Cell Membrane Disruption : Its lipophilic nature may allow it to integrate into cellular membranes, leading to disruption and subsequent cell death.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-Oxo-1-(thiophen-2-yl)cyclobutane-1-carboxylic acid, and what reagents are typically employed?

  • Methodological Answer : The compound is synthesized via cyclization reactions using cyclobutane precursors. A typical approach involves reacting thiophene-2-carbaldehyde with cyclobutane-1,3-dione derivatives under acidic or basic conditions. For example, 3-oxo-1-phenylcyclobutane-1-carboxylic acid (C₁₁H₁₀O₃) is synthesized via Friedel-Crafts acylation, which can be adapted by substituting phenyl groups with thiophen-2-yl moieties. Key reagents include Lewis acids (e.g., AlCl₃) for electrophilic substitution and sodium borohydride for selective reductions .

Q. How can the purity and structural integrity of this compound be verified experimentally?

  • Methodological Answer : High-Performance Liquid Chromatography (HPLC) is used to assess purity (>99% as per 1-(4-Methoxyphenyl)-3-oxocyclobutane-1-carboxylic acid, 99.78% purity). Nuclear Magnetic Resonance (¹H/¹³C NMR) confirms structural integrity, with characteristic signals for the cyclobutane ring (δ ~3.0–4.0 ppm for protons) and the thiophene aromatic protons (δ ~7.0–7.5 ppm). Mass spectrometry (HRMS) validates the molecular ion peak (e.g., C₁₀H₉NO₃, MW 191.18) .

Advanced Research Questions

Q. What computational methods are effective in predicting the compound’s reactivity and collision cross-section in mass spectrometry?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model the compound’s electronic structure and predict reaction pathways. Collision cross-section (CCS) values are derived using ion mobility spectrometry (IMS) coupled with molecular dynamics simulations, as demonstrated for 3-oxo-1-phenylcyclobutane-1-carboxylic acid (CCS: 95.2 Ų). Software like MOBCAL or IMPACT integrates these datasets .

Q. What are the challenges in achieving stereochemical control during cyclobutane ring formation?

  • Methodological Answer : Steric hindrance from the thiophene substituent complicates cyclization. Asymmetric catalysis (e.g., chiral Rh or Pd complexes) enables enantioselective synthesis, as seen in trans-2-(nitrophenyl)ethylcyclopentane derivatives. Reaction conditions (e.g., low temperature, inert atmosphere) and solvent polarity (e.g., DMF vs. THF) significantly influence diastereomer ratios .

Q. How does the thiophen-2-yl group influence the compound’s biological interactions compared to phenyl analogs?

  • Methodological Answer : The sulfur atom in thiophene enhances π-stacking with aromatic amino acids (e.g., tyrosine in enzyme active sites) and alters redox properties. Comparative studies with 3-(Trifluoromethyl)cyclobutane-1-carboxylic acid show that electron-withdrawing groups like thiophene reduce metabolic stability but increase binding affinity to targets like cyclooxygenase-2 (COX-2) .

Q. What strategies optimize reaction yields in large-scale synthesis while minimizing byproducts?

  • Methodological Answer : Flow chemistry systems improve heat/mass transfer for exothermic cyclization steps. Catalytic additives (e.g., DMAP or TEMPO) suppress side reactions, as shown in 3-oxocyclopentane-1-carboxylic acid synthesis (98% purity). Process Analytical Technology (PAT) tools, such as in-line FTIR, monitor reaction progress in real time .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.